4-Nitrosophenol

Description

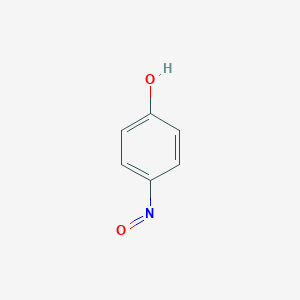

Structure

3D Structure

Properties

IUPAC Name |

4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTCPNFNKICNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

823-87-0 (hydrochloride salt) | |

| Record name | 4-Nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025991, DTXSID0075287 | |

| Record name | 4-Nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Benzoquinone monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-benzoquinone monoxime is a black solid. (NTP, 1992), Water or Solvent Wet Solid, Pale yellow or light-brown solid; [HSDB] Black solid; [CAMEO] Yellow-brown powder; [MSDSonline] | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrosophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE, SOL IN HOT BENZENE | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROSOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | 4-Nitrosophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE YELLOW ORTHORHOMBIC NEEDLES, BROWNS @ 126 °C, CRYSTALLIZES IN LIGHT BROWN LEAFLETS | |

CAS No. |

104-91-6; 637-62-7, 104-91-6, 637-62-7 | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-hydroxyimino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinone monooxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROSOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Benzoquinone monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrosophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55EB58H2UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROSOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

270 to 291 °F (decomposes) (NTP, 1992) | |

| Record name | P-BENZOQUINONE MONOXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrosophenol: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-nitrosophenol (CAS No: 104-91-6), a key intermediate in organic synthesis. The document elucidates its structural characteristics, including the significant tautomeric equilibrium with p-benzoquinone monoxime. Detailed summaries of its spectroscopic data (NMR, IR, UV-Vis) are presented alongside a compilation of its core physical and chemical properties in a structured tabular format for ease of reference. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Chemical and Physical Properties

This compound, also known as p-nitrosophenol, is a phenolic compound of significant interest in various chemical syntheses. Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Nitrosophenol, Quinone monoxime, p-Benzoquinone monoxime | |

| CAS Number | 104-91-6 | |

| Molecular Formula | C₆H₅NO₂ | [1] |

| Molecular Weight | 123.11 g/mol | [1] |

| Appearance | Pale yellow orthorhombic needles or light-brown powder. | [2] |

| Melting Point | 132-144 °C (decomposes) | [2] |

| Boiling Point | Decomposes upon heating. | |

| Solubility | Sparingly soluble in water (<0.1 g/100 mL at 21 °C); soluble in ethanol (B145695), ether, and acetone. | [2] |

| pKa | 6.48 at 25 °C | |

| Density | ~1.31 g/cm³ (estimate) |

Structure and Tautomerism

A critical aspect of this compound's chemistry is its existence as a tautomeric mixture with p-benzoquinone monoxime. In solution and in the solid state, the equilibrium predominantly favors the quinone monoxime form. This is attributed to the greater stability of the oxime functionality and the quinonoid ring structure compared to the nitroso-phenol form.

The tautomeric equilibrium can be represented as follows:

Tautomeric equilibrium between this compound and p-benzoquinone monoxime.

The following diagram illustrates the chemical structure of the more stable p-benzoquinone monoxime tautomer.

Chemical structure of p-benzoquinone monoxime.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the nitrosation of phenol (B47542).

Materials:

-

Phenol

-

Sodium nitrite (B80452) (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Ice

-

Water

-

Diethyl ether

-

Beakers

-

Stirring rod

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a beaker, dissolve phenol in a dilute solution of sulfuric acid.

-

Cool the mixture in an ice bath to below 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the phenol solution while maintaining the low temperature and stirring continuously. The reaction is exothermic and careful temperature control is crucial to prevent side reactions.

-

After the addition is complete, continue stirring the mixture in the ice bath for approximately 30-60 minutes.

-

The resulting precipitate of this compound is then collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as water or a mixture of ethanol and water.

The logical workflow for this synthesis is depicted below.

Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum of this compound (in its quinone monoxime form) in a solvent like DMSO-d₆ typically shows signals for the vinyl protons on the quinonoid ring and a signal for the oxime hydroxyl proton. The chemical shifts are influenced by the solvent and concentration. In DMSO-d₆, the aromatic protons typically appear as two doublets in the range of δ 6.0-8.0 ppm, and the hydroxyl proton appears as a broad singlet at a higher chemical shift.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the oxime group, and the vinyl carbons of the ring.

Typical Experimental Conditions:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of solvent.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key absorptions include:

-

A broad O-H stretching band for the oxime group, typically in the region of 3200-3500 cm⁻¹.

-

A C=O stretching vibration for the quinone carbonyl group, usually around 1650 cm⁻¹.

-

A C=N stretching vibration for the oxime group, typically near 1600 cm⁻¹.

-

C=C stretching vibrations for the quinonoid ring in the 1400-1600 cm⁻¹ region.

Typical Experimental Conditions:

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: KBr pellet method, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin disk.

-

Spectral Range: 4000-400 cm⁻¹.

The UV-Vis spectrum of this compound is sensitive to the solvent and the pH of the solution due to the tautomeric equilibrium and the acidic nature of the hydroxyl group. In a neutral or acidic solution, the compound typically exhibits an absorption maximum corresponding to the quinone monoxime form. In alkaline solutions, deprotonation occurs, leading to a shift in the absorption maximum to a longer wavelength (a bathochromic shift).

Experimental Protocol for pKa Determination via UV-Vis Spectroscopy:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a water-methanol mixture).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 10).

-

Add a small, constant volume of the this compound stock solution to a series of volumetric flasks, and dilute to the mark with the different buffer solutions.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorbance for the acidic (HA) and basic (A⁻) forms.

-

Plot the absorbance at the wavelength of maximum absorbance for the basic form versus the pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum (acidic form) and maximum (basic form) absorbance.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is flammable and can be an explosion risk, especially when in contact with acids or alkalies. It is also toxic and can cause skin irritation. Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Conclusion

This compound is a versatile chemical intermediate with a rich chemistry dominated by its tautomeric equilibrium with p-benzoquinone monoxime. A thorough understanding of its properties, structure, and safe handling is crucial for its effective application in research and development. This guide provides a foundational repository of this essential information for scientists and professionals in the field.

References

synthesis of 4-Nitrosophenol from phenol

An In-depth Technical Guide to the Synthesis of 4-Nitrosophenol from Phenol (B47542)

Introduction

This compound, also known as p-nitrosophenol, is a chemical compound of significant interest in organic synthesis. It exists in a tautomeric equilibrium with quinone monoxime. This compound serves as a crucial intermediate in the manufacturing of various chemicals, including dyes, pigments, and pharmaceuticals, notably as a precursor in the synthesis of paracetamol.[1][2] This guide provides a detailed overview of the synthesis of this compound from phenol, focusing on the reaction mechanism, experimental protocols, and relevant quantitative data for researchers and professionals in drug development.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from phenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) of phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. The para position is favored due to less steric hindrance.

The overall reaction involves the nitrosation of phenol using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as sulfuric acid (H₂SO₄).[3] The key steps are:

-

Formation of the Electrophile : In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile.

-

Electrophilic Attack : The electron-rich phenol (or more accurately, the more reactive phenolate (B1203915) ion) attacks the nitrosonium ion.[4][5] This attack occurs predominantly at the para position to form a resonance-stabilized carbocation intermediate (a Wheland intermediate).

-

Rearomatization : The intermediate loses a proton (H⁺) to restore the aromaticity of the ring, yielding this compound.[5]

The reaction is highly temperature-sensitive and is typically carried out at low temperatures (0-10 °C) to prevent side reactions and decomposition of the unstable nitrous acid.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from phenol.

Protocol 1: Synthesis using Sodium Nitrite and Sulfuric Acid

This is the most common laboratory and industrial method for producing this compound.[3]

Materials:

-

Phenol (C₆H₅OH)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Deionized Water

-

Ice

Procedure:

-

In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel), prepare a solution of phenol. For example, slowly add 595 kg of phenol to 4.5-5 tonnes of water.

-

Cool the mixture to 0 °C using an ice bath and maintain this temperature. The temperature should be kept between 0-6 °C during the addition of phenol.[3]

-

Over a period of approximately 4 hours, slowly and with constant stirring, add a solution of 595 kg of sodium nitrite and 530 kg of concentrated sulfuric acid.

-

After the addition is complete, continue to stir the mixture for an additional hour. It is critical that the reaction temperature does not exceed 12 °C.[3]

-

Quench the reaction by adding 12 tonnes of water.

-

The resulting precipitate, this compound, is collected by centrifugal filtration.

-

The crude product can be washed with cold water and dried.

Caption: Experimental workflow for this compound synthesis.

Protocol 2: Synthesis using Dinitrogen Trioxide

An alternative method involves the use of dinitrogen trioxide (N₂O₃) as the nitrosating agent. This can be advantageous as it avoids the use of strong acids and the formation of salt byproducts.[1]

Materials:

-

Phenol (C₆H₅OH)

-

Dinitrogen Trioxide (N₂O₃), liquid

-

Deionized Water

Procedure:

-

Prepare a 0.5 M solution of phenol in water (e.g., 94.11 g of phenol in 2.0 L of water).

-

Cool the solution to 0 °C in a reaction vessel.

-

Over a period of 5 hours, add liquid N₂O₃ (e.g., 600 mmol) to the cooled phenol solution with stirring.

-

A brown product will precipitate out of the solution.

-

Isolate the precipitate by filtration over a glass filter.

-

Wash the product with cold (0 °C) water (e.g., 200 mL).

-

Dry the final product at 50 °C. This method reportedly produces this compound with high purity, with 2-nitrosophenol below the detection limit.[1]

Quantitative and Physical Data

The following table summarizes key quantitative and physical data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅NO₂ | [6] |

| Molecular Weight | 123.11 g/mol | [7] |

| Appearance | Pale yellow to brownish crystalline solid | [3] |

| Melting Point | 125 °C | [8] |

| Yield (Protocol 1) | 72-85% | [3] |

| Yield (Protocol 2) | 70 mol% | [1] |

| Solubility | Soluble in water and ether | [8] |

| UV-Vis λmax | 303 nm (in Methanol) | [7] |

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic peaks for the O-H stretch of the phenol group, C=C stretches of the aromatic ring, and the N=O stretch of the nitroso group.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the para-substitution pattern.[7][9]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum typically shows a molecular ion peak (M⁺) at m/z 123.[6][7]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Nitrosation by peroxynitrite: use of phenol as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Phenol, 4-nitroso- [webbook.nist.gov]

- 7. This compound | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. This compound (104-91-6) IR2 [m.chemicalbook.com]

4-Nitrosophenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrosophenol, a significant chemical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications and chemical behavior, including its characteristic tautomerism. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Properties of this compound

This compound, also known as p-nitrosophenol, is a phenolic compound with a nitroso group substituent. It is a key intermediate in various chemical syntheses.

CAS Number: 104-91-6[1][2][3][4]

Molecular Formula: C₆H₅NO₂

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| CAS Number | 104-91-6 | [1][2][3][4] |

| IUPAC Name | This compound | |

| Molecular Weight | 123.11 g/mol | [1] |

| EC Number | 203-251-6 |

| Physical Property | Value | Source |

| Melting Point | 144 °C (decomposes) | [3] |

| Boiling Point | 265.9±23.0 °C at 760 mmHg | |

| Density | 1.2±0.1 g/cm³ | |

| Flash Point | 114.6±22.6 °C | |

| Appearance | Pale yellow to brown crystalline solid | [3] |

| Solubility | Soluble in water and ether |

Experimental Protocols

Synthesis of this compound from Phenol (B47542) and Sodium Nitrite (B80452)

This protocol details a common laboratory method for the synthesis of this compound via the nitrosation of phenol.

Materials:

-

Phenol (C₆H₅OH)

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄, concentrated)

-

Water (H₂O, distilled or deionized)

-

Ice

Equipment:

-

Beakers

-

Glass stirring rod

-

Dropping funnel

-

Reaction flask (e.g., three-necked flask)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of Phenol Solution: In a beaker, dissolve phenol in water.

-

Preparation of Nitrosating Mixture: In a separate reaction flask equipped with a stirrer and placed in an ice bath, prepare a solution of sodium nitrite in water. Slowly and carefully add concentrated sulfuric acid to this solution while maintaining the temperature between 0-5 °C. This in-situ generation of nitrous acid (HNO₂) is critical.

-

Nitrosation Reaction: Slowly add the phenol solution dropwise to the cold, stirred nitrosating mixture. The temperature of the reaction mixture should be strictly maintained below 5 °C to prevent the decomposition of nitrous acid and minimize side reactions.

-

Reaction Completion and Product Isolation: After the addition is complete, continue stirring the mixture in the ice bath for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion. The this compound will precipitate out of the solution as a solid.

-

Filtration and Washing: Isolate the precipitated this compound by vacuum filtration using a Buchner funnel. Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified this compound product. This can be done in a desiccator or a low-temperature oven.

Safety Precautions:

-

Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully to the aqueous solution to control the exothermic reaction.

-

The reaction should be performed in a well-ventilated fume hood.

Chemical Behavior and Applications

Tautomerism

A significant chemical property of this compound is its existence in a tautomeric equilibrium with p-benzoquinone monoxime. In the solid state and in many solutions, the quinone monoxime form is predominant due to its greater stability, despite the loss of aromaticity in the benzene (B151609) ring.

References

An In-depth Technical Guide to the Tautomerism of 4-Nitrosophenol and Quinone Monoxime

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium between the aromatic 4-nitrosophenol and the non-aromatic p-benzoquinone monoxime is a subject of significant interest in organic chemistry, with implications for reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of this phenomenon, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Introduction to the Tautomeric Equilibrium

This compound exists as a dynamic equilibrium between two tautomeric forms: the phenolic nitroso form and the quinonoid oxime form.[1] While the this compound structure benefits from the thermodynamic stability of its aromatic ring, the quinone monoxime tautomer is generally the predominant species in solution.[1][2] This preference is attributed to a combination of factors, including the partial π-electron stabilization within the quinonoid ring and the greater acidity of the phenolic proton compared to the oxime proton.[2][3]

The equilibrium can be represented as follows:

References

solubility of 4-Nitrosophenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Nitrosophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 104-91-6) is a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, addresses the complexities arising from its tautomerism, and offers a detailed experimental protocol for the precise determination of its solubility.

A significant characteristic of this compound is its existence in a tautomeric equilibrium with p-benzoquinone monoxime. This equilibrium is solvent-dependent and can significantly influence the compound's physical and chemical properties, including its solubility. The phenolic form (this compound) and the quinonoid form (p-benzoquinone monoxime) possess different polarities and hydrogen bonding capabilities, leading to varying interactions with different organic solvents.

Quantitative Solubility Data

Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents remains largely unavailable. Much of the accessible data pertains to the related but structurally distinct compound, 4-nitrophenol.

However, qualitative solubility descriptions have been reported and are summarized in the table below. These provide a general indication of suitable solvent classes for this compound.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility Description |

| N,N-Dimethylformamide | Very soluble |

| Methanol | Soluble |

| Ethanol | Soluble[1] |

| Ether | Soluble[1] |

| Acetone | Soluble[1] |

| Glacial Acetic Acid | Sparingly soluble |

| Benzene (hot) | Soluble[2] |

| Chloroform | Very slightly soluble |

| Water | Practically insoluble[3] |

Note: The qualitative descriptions are based on supplier data and older literature; quantitative determination is recommended for precise applications.

Tautomerism of this compound

The equilibrium between this compound and p-benzoquinone monoxime is a critical consideration when studying its solubility. The position of this equilibrium can be influenced by the polarity and hydrogen-bonding capabilities of the solvent. This, in turn, affects the overall solubility of the compound. For instance, a solvent that preferentially solvates one tautomer will shift the equilibrium towards that form, potentially increasing the total amount of the compound that can be dissolved.

Below is a diagram illustrating the tautomeric relationship.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of readily available quantitative data, the following detailed protocol outlines the well-established "isothermal shake-flask method" coupled with UV-Vis spectrophotometry for the accurate determination of this compound solubility in various organic solvents.

Principle

An excess amount of solid this compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is filtered, and the concentration of the dissolved solute is determined using UV-Vis spectrophotometry by applying the Beer-Lambert law.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents (e.g., methanol, ethanol, acetone, chloroform, etc.)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

Detailed Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. The λmax should be determined by scanning the spectrum of a dilute solution.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation and correlation coefficient (R²).

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials containing a known volume or mass of the organic solvent. An excess is ensured when undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the optimal equilibration time by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to bring its concentration within the linear range of the previously established calibration curve.

-

-

Analysis and Calculation:

-

Measure the absorbance of the diluted sample solution at the predetermined λmax.

-

Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary qualitative information and a robust experimental protocol for its determination. The tautomeric equilibrium with p-benzoquinone monoxime is a key factor influencing its solubility and should be considered during experimental design and data interpretation. By following the detailed methodology provided, researchers, scientists, and drug development professionals can accurately determine the solubility of this compound in various organic solvents, enabling its effective application in their respective fields.

References

4-Nitrosophenol as a chemical intermediate in organic synthesis.

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Nitrosophenol, a pale yellow crystalline solid, serves as a pivotal chemical intermediate in a variety of organic syntheses. Its strategic importance lies in its versatile reactivity, enabling the production of a wide array of downstream products, including pharmaceuticals, dyes, and other specialty chemicals. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on practical experimental details and quantitative data for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₂ | [1][2] |

| Molecular Weight | 123.11 g/mol | [1][2] |

| Appearance | Pale yellow orthorhombic needles | [1][2] |

| Melting Point | 132-144°C (decomposes) | [3] |

| pKa | 6.48 (at 25°C) | [3] |

| Solubility | Moderately soluble in water; Soluble in ethanol, ether, acetone, and dilute alkalies. | [2] |

| UV-Vis (Methanol) | λmax at ~320 nm and ~400 nm | [4] |

| CAS Number | 104-91-6 | [1] |

Note: this compound can exist in tautomeric equilibrium with p-benzoquinone monoxime. It is also reported to be a hazardous substance with a risk of explosion upon contact with concentrated acids, alkalis, or fire, and may explode spontaneously.[2][3]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthesis from p-Nitrosodimethylaniline Hydrochloride

This method provides a high yield of this compound.

Experimental Protocol:

-

Gradually add 5 g of p-nitrosodimethylaniline hydrochloride to 250 g of a boiling 2.5% sodium hydroxide (B78521) solution in a flask equipped with a reflux condenser.

-

Allow the oil that separates to dissolve before each subsequent addition.

-

Continue boiling after all the hydrochloride has been added until the solution turns reddish-yellow.

-

After cooling, acidify the solution and extract it with ether.

-

Remove the ether on a water bath to obtain the crude this compound.

-

For purification, redissolve the product in a small amount of boiling water, filter the solution, and upon cooling, extract again with ether.

-

Evaporate the ether to yield colorless rhombic crystals of this compound.[5]

A theoretical yield of 90% has been reported for this procedure.[5]

Nitrosation of Phenol (B47542)

Direct nitrosation of phenol is a common industrial route.

Experimental Protocol:

-

Cool a 2.0 L solution of phenol in water (94.11 g phenol, 0.5 M) to 0°C.

-

Over a period of 5 hours, add 600 mmol of liquid dinitrogen trioxide (N₂O₃).

-

The precipitated brown product is isolated by filtration through a glass filter.

-

Wash the precipitate with 200 mL of cold water (0°C).

-

Dry the product at 50°C to obtain this compound.[6]

This method has been reported to yield 70% of this compound with no detectable 2-nitrosophenol.[6]

Baudisch Reaction

The Baudisch reaction is a method for the synthesis of o-nitrosophenols from substituted benzenes, hydroxylamine, and hydrogen peroxide in the presence of copper salts.[7][8] While typically used for ortho-isomers, it is a notable reaction in nitrosophenol chemistry.

The proposed mechanism involves the formation of a nitroxyl (B88944) radical (HNO) which then attacks the aromatic ring.[7]

Key Reactions of this compound

Reduction to 4-Aminophenol (B1666318)

The most significant reaction of this compound in industrial synthesis is its reduction to 4-aminophenol, a key precursor for the production of paracetamol (acetaminophen).[9][10]

General Experimental Workflow for Paracetamol Synthesis:

Caption: General workflow for the synthesis of Paracetamol from Phenol via this compound.

A variety of catalysts have been developed to facilitate this reduction efficiently. The performance of several catalytic systems is summarized below.

| Catalyst | Reductant | Reaction Time | Apparent Rate Constant (k) | Reference |

| CuFe₅O₈ | NaBH₄ | < 9 min | 0.25 min⁻¹ | [11] |

| Pd@NiₓB–SiO₂/RGO | H₂ | 120 s | - | [12] |

| Cu Nanoparticles | NaBH₄ | ~12 min | - | |

| Fe₂O₃-Cu₂O-TiO₂ | NaBH₄ | - | - | [13] |

| Ag/TiO₂ | NaBH₄ (visible light) | 2 min (98% conversion) | 0.025 s⁻¹ | [14] |

| CdS Nanorods | (Photoreduction) | 14 min | 0.202 min⁻¹ | [15] |

Experimental Protocol for Catalytic Reduction:

The following is a general procedure for the catalytic reduction of 4-nitrophenol (B140041), which can be adapted for different catalysts.

-

In a typical reaction, mix 40 µL of a 0.01 M aqueous solution of 4-nitrophenol with 4 mL of deionized water and 0.01 g of the catalyst.

-

Add 6 mL of a freshly prepared 0.1 M sodium borohydride (B1222165) solution.

-

Monitor the reaction progress using a UV-Vis spectrophotometer. The disappearance of the yellow color (and the peak at ~400 nm) and the appearance of a new peak at ~300 nm indicates the formation of 4-aminophenol.[11]

Synthesis of Azo Dyes

This compound can be used as a coupling component in the synthesis of azo dyes, although the use of its reduction product, 4-aminophenol, is more common for producing diazonium salts for azo coupling.

Experimental Protocol for Azo Dye Synthesis using 4-Aminophenol:

-

Dissolve 1.20 g of 4-aminophenol in 45 cm³ of water in a conical flask and add 12 cm³ of concentrated hydrochloric acid.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of 0.70 g of sodium nitrite (B80452) in 5 cm³ of water, keeping the temperature below 10°C, to form the diazonium salt solution.

-

In a separate flask, dissolve 1.44 g of the coupling agent (e.g., naphthalen-2-ol) in a ~10% aqueous sodium hydroxide solution and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with stirring.

-

The azo dye will precipitate and can be collected by filtration.[16]

Signaling Pathways and Logical Relationships

The Baudisch reaction mechanism provides an example of a complex reaction pathway involving radical intermediates.

Caption: Proposed mechanism of the Baudisch Reaction.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily due to its role in the synthesis of paracetamol and various dyes. The synthetic routes to this compound are well-established, and its reduction to 4-aminophenol has been extensively studied and optimized with a range of catalytic systems. The detailed experimental protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the practical application of this compound in their work. As with all chemical syntheses, appropriate safety precautions should be taken, especially considering the hazardous nature of this compound.

References

- 1. This compound | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound | 104-91-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Baudisch reaction - Wikipedia [en.wikipedia.org]

- 8. Baudisch Reaction [drugfuture.com]

- 9. Paracetamol - Wikipedia [en.wikipedia.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. mdpi.com [mdpi.com]

- 12. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. chemijournal.com [chemijournal.com]

- 14. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 15. researchgate.net [researchgate.net]

- 16. cuhk.edu.hk [cuhk.edu.hk]

A Deep Dive into the Electronic Structure of 4-Nitrosophenol: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 4-nitrosophenol. We delve into the critical aspects of its tautomerism, excited-state properties, and the computational methodologies employed to investigate this fascinating molecule. All quantitative data is presented in structured tables for comparative analysis, and key concepts are visualized through detailed diagrams.

The Tautomeric Equilibrium: A Computational Challenge

A central feature of this compound's chemistry is its existence in a tautomeric equilibrium with p-benzoquinone monoxime. Theoretical chemistry has been instrumental in understanding the relative stabilities of these two forms. Early ab initio studies, employing methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP4), have explored this equilibrium.

Table 1: Calculated Relative Energies of Nitrosophenol Tautomers (Illustrative Example based on 2-Nitrosophenol)

| Computational Method | Basis Set | Tautomer | Relative Energy (kcal/mol) | Reference |

| HF | 6-31G | 2-Nitrosophenol | 0.0 | [1] |

| o-Benzoquinone Monoxime | +10.3 | [1] | ||

| MP4/6-311G//MP2/6-31G* | 2-Nitrosophenol | 0.0 | [1] | |

| o-Benzoquinone Monoxime | +4-6 (estimated) | [1] |

Note: This table is illustrative and based on data for 2-nitrosophenol, as comprehensive data for the 4-nitroso isomer was not found in the provided search results.

The tautomeric equilibrium is also significantly influenced by the solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are employed to account for these effects. Generally, polar solvents are expected to stabilize the more polar quinone-oxime tautomer.

Unraveling the Excited States with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the electronic excited states and predicting the UV-Vis absorption spectra of molecules like this compound. While a comprehensive TD-DFT study focused solely on this compound is not prevalent in the searched literature, studies on a series of nitrophenols provide relevant data and methodological insights.

A study on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) performed TD-DFT calculations to simulate their absorption spectra.[3][4] These calculations help in assigning the observed experimental absorption bands to specific electronic transitions.

Table 2: Calculated Vertical Excitation Energies and Oscillator Strengths for 4-Nitrophenol (in 2-propanol)

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.54 | 350 | 0.35 | HOMO -> LUMO |

| S2 | 4.31 | 287 | 0.01 | HOMO-1 -> LUMO |

| S3 | 4.88 | 254 | 0.21 | HOMO-2 -> LUMO |

Source: Adapted from theoretical calculations on 4-nitrophenol. The specific functional and basis set used were not detailed in the provided search results.

The character of these electronic transitions is often analyzed by examining the molecular orbitals involved. For this compound, the lower energy transitions are typically dominated by π → π* excitations within the aromatic system and charge-transfer transitions involving the nitroso and hydroxyl groups.

Advanced Methods: The Role of CASSCF

For a more accurate description of excited states, especially in cases of near-degeneracy or significant multi-reference character, the Complete Active Space Self-Consistent Field (CASSCF) method is employed. This is often followed by a second-order perturbation theory correction (CASPT2) to account for dynamic electron correlation.

While specific CASSCF studies on this compound were not identified in the search, research on related molecules like nitrobenzene (B124822) and nitrosobenzene (B162901) provides a framework for how such a study would be approached.[5][6][7][8] The selection of the active space is a critical step in a CASSCF calculation. For aromatic compounds with a nitroso group, the active space typically includes the π and π* orbitals of the benzene (B151609) ring, as well as the lone pair and π-type orbitals of the nitroso group.

Computational Protocols

Reproducibility is a cornerstone of computational chemistry. Below are detailed methodologies that are representative of the computational studies on nitrosophenols and related molecules.

Geometry Optimization and Tautomer Stability

A typical workflow for studying the tautomeric equilibrium involves the following steps:

-

Initial Structure Generation: Build the 3D structures of both the this compound and p-benzoquinone monoxime tautomers.

-

Geometry Optimization: Perform geometry optimizations for both tautomers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energy (ZPVE) correction is also obtained from this step.

-

Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using more sophisticated methods like MP2, MP4, or coupled-cluster (e.g., CCSD(T)) with a larger basis set.

-

Relative Energy Calculation: The relative energy of the two tautomers is then calculated by taking the difference in their total energies, including the ZPVE correction.

-

Solvation Effects: To model the effect of a solvent, the geometry optimizations and energy calculations can be repeated using a continuum solvation model like PCM.

Excited State and UV-Vis Spectra Calculation

The protocol for calculating the electronic excited states and simulating the UV-Vis spectrum typically involves:

-

Ground State Optimization: Obtain the optimized ground-state geometry of the molecule using a method like DFT.

-

TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry. This will provide the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. A sufficient number of excited states should be requested in the calculation to cover the spectral range of interest.

-

Spectrum Simulation: The calculated excitation energies (often converted to wavelengths) and oscillator strengths are then used to simulate the UV-Vis spectrum. This is typically done by representing each transition as a Gaussian or Lorentzian function.

CASSCF/CASPT2 Protocol

A multi-reference calculation for studying excited states would generally follow these steps:

-

Initial Orbitals: Obtain initial molecular orbitals from a simpler calculation, such as Hartree-Fock.

-

Active Space Selection: Carefully select the active space, which consists of the most important orbitals for describing the electronic states of interest. This is a crucial step that requires chemical intuition. For this compound, this would likely include the π-system of the ring and the orbitals of the nitroso group.

-

CASSCF Calculation: Perform the CASSCF calculation to optimize both the molecular orbitals and the configuration interaction coefficients for the states of interest. State-averaging is often used when multiple states are being investigated.

-

CASPT2 Correction: Perform a CASPT2 calculation on top of the CASSCF wavefunction to include the effects of dynamic electron correlation, which is important for obtaining accurate energies.

Concluding Remarks

Theoretical studies provide invaluable insights into the complex electronic structure of this compound. The delicate balance of its tautomeric equilibrium and the nature of its electronic excited states can be effectively probed using a hierarchy of computational methods, from DFT and TD-DFT to the more sophisticated CASSCF/CASPT2 approaches. This guide has outlined the key theoretical concepts and computational protocols relevant to the study of this compound, providing a foundation for researchers and professionals in the fields of chemistry and drug development. Further high-level computational studies are encouraged to provide a more definitive and comprehensive quantitative picture of this important molecule's electronic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

4-Nitrosophenol: A Comprehensive Technical Guide on its History, Discovery, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrosophenol, a seemingly simple aromatic compound, holds a significant place in the history of organic chemistry and continues to be a molecule of interest in various scientific and industrial domains. This in-depth technical guide provides a comprehensive overview of the history and discovery of this compound, alongside a detailed exploration of its chemical and physical properties. The document elucidates key experimental protocols for its synthesis, presents quantitative data in a structured format, and visualizes complex chemical relationships through detailed diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this versatile chemical intermediate.

History and Discovery

The history of this compound is intrinsically linked to the pioneering work of the renowned German chemist Adolf von Baeyer . His investigations into the reactions of nitrous acid with aromatic compounds in the latter half of the 19th century laid the foundational groundwork for the understanding of nitroso compounds. In 1874 , von Baeyer, in collaboration with Heinrich Caro, published their seminal work in the Berichte der deutschen chemischen Gesellschaft describing the reaction of phenol (B47542) with nitrous acid, which led to the formation of this compound. This discovery was a significant advancement in the field of organic synthesis and the understanding of electrophilic aromatic substitution reactions.

Early research on this compound also highlighted its interesting tautomeric relationship with p-benzoquinone monoxime. This equilibrium, where the nitroso group and the oxime group are interconvertible, was a subject of considerable academic interest and contributed to the broader understanding of tautomerism in organic molecules.

Chemical and Physical Properties

This compound is a pale yellow to greenish-brown crystalline solid. It exhibits a fascinating tautomerism in solution, existing in equilibrium with its quinone monoxime form. This equilibrium is influenced by factors such as the solvent and pH.

Tautomerism of this compound

The tautomeric equilibrium between the phenol and quinone-oxime forms is a key characteristic of this compound. The phenol form possesses an aromatic ring, while the quinone-oxime form has a quinoidal ring structure.

Quantitative Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₅NO₂ |

| Molar Mass | 123.11 g/mol |

| Appearance | Pale yellow to greenish-brown crystalline solid |

| Melting Point | 144 °C (decomposes) |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone. |

| pKa | 6.48 |

| ¹H NMR (DMSO-d₆) | δ 6.63 (d, 2H), 7.66 (d, 2H), 12.5 (s, 1H, broad) ppm |

| ¹³C NMR (DMSO-d₆) | δ 115.8, 126.3, 150.2, 163.5 ppm |

| FTIR (KBr, cm⁻¹) | ~3200-2500 (O-H stretch, broad), ~1660 (C=O stretch, quinone tautomer), ~1600, 1500 (C=C aromatic stretch), ~1400 (N=O stretch), ~1250 (C-N stretch) |

| UV-Vis (Methanol) | λmax ≈ 300 nm (phenol form), λmax ≈ 390 nm (phenolate form) |

Experimental Protocols

Several methods have been established for the synthesis of this compound. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from Phenol and Sodium Nitrite (B80452)

This is the most direct and widely used method for the preparation of this compound.

Materials:

-

Phenol

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Beakers

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a 500 mL beaker, dissolve 9.4 g (0.1 mol) of phenol in 100 mL of distilled water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 50 mL of distilled water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution to the phenol solution with continuous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, slowly add 10 mL of 20% sulfuric acid dropwise to the reaction mixture. The color of the solution will change to a greenish-brown, and a precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for another 30 minutes.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold water.

-

Recrystallize the product from hot water or a suitable organic solvent to obtain pure this compound.

Synthesis via Hydrolysis of p-Nitrosodimethylaniline

This method provides an alternative route to this compound.

Materials:

-

p-Nitrosodimethylaniline hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of p-nitrosodimethylaniline hydrochloride in 200 mL of 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1 hour. The color of the solution will change, indicating the hydrolysis of the starting material.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully acidify the cooled solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.

-

Extract the aqueous solution with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the diethyl ether using a rotary evaporator to obtain crude this compound.

-

The crude product can be purified by recrystallization.

Industrial Manufacturing Process

The industrial production of this compound is a critical step in the synthesis of various downstream products, most notably paracetamol (acetaminophen). The process is typically a scaled-up version of the laboratory synthesis from phenol and a nitrosating agent.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its primary application in the pharmaceutical industry is as a key precursor in the production of paracetamol . The nitroso group is readily reduced to an amino group, which is then acetylated to yield the final active pharmaceutical ingredient.

Beyond its role in paracetamol synthesis, this compound and its derivatives are utilized in the manufacturing of dyes and as corrosion inhibitors. In a research context, it is employed in the study of reaction mechanisms and as a starting material for the synthesis of more complex molecules.

Conclusion

This compound, since its discovery by Adolf von Baeyer, has remained a compound of significant chemical interest. Its unique tautomeric nature and its role as a crucial synthetic intermediate, particularly in the pharmaceutical industry, underscore its importance. This technical guide has provided a detailed overview of its history, properties, synthesis, and industrial production, offering a valuable resource for professionals in the chemical and pharmaceutical sciences. A thorough understanding of the chemistry of this compound is essential for its safe and efficient handling and for the development of new synthetic methodologies and applications.

An In-depth Technical Guide to the Safety and Handling of 4-Nitrosophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Nitrosophenol (CAS No. 104-91-6). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely.

Hazard Identification and Classification

This compound is a flammable solid that presents several health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3] Furthermore, it is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[1][3] This compound can cause skin sensitization and may explode upon heating or contact with acids and alkalis.[4][5][6]

GHS Classification:

Signal Word: Danger[1][3][4][7]

Hazard Statements:

Physical and Chemical Properties

This compound is a pale yellow to brown crystalline solid.[9] It is flammable and can react violently with acids and alkalis, posing a significant fire and explosion risk.[5][6]

| Property | Value |

| CAS Number | 104-91-6 |

| Molecular Formula | C6H5NO2 |

| Molecular Weight | 123.11 g/mol |

| Appearance | Pale yellow to brown powder/crystals |

| Melting Point | Decomposes at approximately 144°C[10] |

| Solubility in Water | <0.1 g/100 mL at 21 °C[5][6] |

| Vapor Pressure | 0.15 mmHg[10] |

| Flash Point | 114.6 ± 22.6 °C[6] |

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated.[7] However, available data indicates it is harmful and mutagenic. Many nitroso compounds are also considered potential carcinogens.[6]

| Metric | Value | Species | Route |

| LDLo (Lowest published lethal dose) | 250 mg/kg | Mouse | Intraperitoneal |

| LDLo (Lowest published lethal dose) | 200 mg/kg | Mouse | Parenteral |

| Oral LD50 | 220 - 620 mg/kg | Rat | Oral |

Exposure Limits

Currently, there are no established official occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound. However, Temporary Emergency Exposure Limits (TEELs) have been defined.

| Parameter | Value |

| TEEL-1 | 1.1 mg/m³ |

| TEEL-2 | 12 mg/m³ |

| TEEL-3 | 71 mg/m³ |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][9]

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[11]

-

Prevent the formation of dust clouds, which can form explosive mixtures with air.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][9][11]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[5][9][11]

-

Incompatible with strong acids, bases, and oxidizing agents.[12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][12]

-

Skin Protection:

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7][9][12]

First Aid Measures

In case of exposure to this compound, immediate medical attention is required.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Firefighting Measures

This compound is a flammable solid and may burn explosively.[4][6]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or foam.[9][11]

-

Specific Hazards: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[5][6] It can react violently with acids and alkalis.[5][6]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel from the area.[4] Wear appropriate PPE.[4] Avoid breathing dust.[4]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[4][7][11]

-

Methods for Cleaning Up:

Stability and Reactivity

-

Reactivity: Reacts violently with strong acids and bases.[9]

-

Chemical Stability: Stable under recommended storage conditions.[13] However, it can explode when heated or in contact with acids or alkalis.[5][6]

-

Possibility of Hazardous Reactions: May decompose explosively upon heating, shock, or friction.[12]

-

Conditions to Avoid: Heat, sparks, open flames, static discharge, shock, and friction.[12]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[12]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[9][12]

Experimental Protocols

Detailed, publicly available experimental protocols for the safety assessment of this compound are limited. The toxicological data presented in this guide are derived from studies reported in safety data sheets and chemical databases. Researchers planning to conduct studies with this compound should develop their own detailed risk assessments and experimental protocols based on the information provided in this guide and other relevant scientific literature on aromatic nitroso compounds. General principles for evaluating chemical hazards in a laboratory setting can be found in resources such as "Prudent Practices in the Laboratory" by the National Research Council.

Disclaimer

This document is intended as a guide and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. All laboratory personnel should be thoroughly trained on the hazards of this compound and the appropriate safety procedures before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. biosynth.com [biosynth.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. RTECS NUMBER-SM4725000-Chemical Toxicity Database [drugfuture.com]

- 5. This compound | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]